molecular formula C13H16O2 B2528010 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 875224-04-7

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B2528010
CAS RN: 875224-04-7
M. Wt: 204.269
InChI Key: BKXUSWUZCVUOFF-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a derivative of 1,2,3,4-tetrahydronaphthalene . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a reagent used to produce protease inhibitors .


Physical And Chemical Properties Analysis

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a white to slightly pale reddish-yellow crystalline powder . It is soluble in methanol . The molecular weight is 176.22 .

Scientific Research Applications

Safety and Hazards

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is incompatible with oxidizing agents and should not be stored or handled in their vicinity . This chemical causes skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

It is used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can prevent or reduce their activity. This suggests that the compound may interact with proteases or related proteins.

Mode of Action

As a reagent in the production of protease inhibitors , it may contribute to the structure of these inhibitors, enhancing their ability to bind to proteases and inhibit their function.

Biochemical Pathways

Given its role in the production of protease inhibitors , it may indirectly influence pathways involving proteases. Proteases play a role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Pharmacokinetics

It is known to be soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

As a reagent in the production of protease inhibitors , its action could potentially result in the inhibition of protease activity, impacting processes such as protein degradation and signal transduction.

Action Environment

It should be stored in a cool and dark place at ambient temperatures , suggesting that light, heat, and humidity may affect its stability.

properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXUSWUZCVUOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875224-04-7
Record name 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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